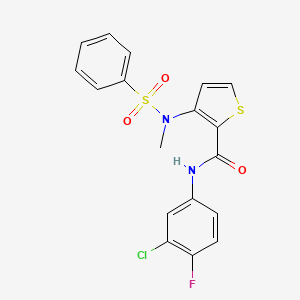

N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 3-chloro-4-fluorophenyl moiety and an N-methylphenylsulfonamido substituent. The presence of halogens (Cl, F) and sulfonamide groups may enhance binding interactions with biological targets by influencing electronic, steric, and solubility properties.

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3S2/c1-22(27(24,25)13-5-3-2-4-6-13)16-9-10-26-17(16)18(23)21-12-7-8-15(20)14(19)11-12/h2-11H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWXUEGIPQTHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, such as 2-bromothiophene, the thiophene ring can be functionalized through halogenation or other electrophilic substitution reactions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

Substitution Reactions: The chloro and fluoro substituents can be introduced through nucleophilic aromatic substitution reactions, using appropriate halogenated precursors.

Sulfonamide Formation: The sulfonamido group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting specific enzymes or receptors.

Materials Science: As a building block for the synthesis of novel organic materials with unique electronic or optical properties.

Biological Research: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the sulfonamido group suggests potential interactions with sulfonamide-binding proteins.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Groups

- N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide ():

Differs by a 3-methylphenyl group on the sulfamoyl nitrogen, introducing steric bulk and altering lipophilicity compared to the target compound’s unsubstituted phenyl group. Bromine in one analog (ID: F420-0126) may increase molecular weight and polarizability . - Dual 4-chlorophenyl groups enhance halogen bonding but limit solubility .

Sulfonamide vs. Sulfonyl Linkages

Core Heterocycle Variations

- 2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide (): Features an imino group and isopropyl substituent, which may enhance π-π stacking and hydrophobic interactions. The absence of sulfonamide limits polar interactions .

Data Table: Key Structural and Molecular Features

Research Findings and Implications

- Halogen Effects : Fluorine’s electronegativity (target compound) may improve metabolic stability compared to chlorine-only analogs (e.g., ) .

- Sulfonamide Advantage : The target’s sulfonamido group likely offers superior hydrogen-bonding capacity versus sulfonyl-containing analogs, critical for enzyme inhibition .

- Solubility Trade-offs : Morpholine derivatives () prioritize solubility, while halogenated phenyl groups (target, ) favor membrane permeability .

Biological Activity

Overview

N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, mechanism of action, and biological activity, supported by relevant data and case studies.

- Molecular Formula : C19H17ClN2O4S2

- Molecular Weight : 436.9 g/mol

- CAS Number : 1226442-54-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Thiophene Core : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the chloro and fluorine substituents is performed using halogenation methods.

- Amidation : The final step involves the reaction with N-methylphenylsulfonamide to form the amide bond.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis, which has implications for skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease .

Inhibitory Activity

Recent research has demonstrated that compounds with a similar structural motif (the 3-chloro-4-fluorophenyl group) exhibit significant inhibitory effects on tyrosinase activity. Docking studies indicate that this compound can establish favorable interactions within the catalytic site of the enzyme, enhancing its inhibitory potency compared to reference compounds .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 436.9 g/mol |

| CAS Number | 1226442-54-1 |

| Biological Target | Tyrosinase |

| Potential Applications | Skin disorders, Cosmetics |

| Inhibitory Activity | Significant (as per studies) |

Case Studies

- Tyrosinase Inhibition Study :

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.